Eurycomanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Testosterone Production and Male Fertility:

- Studies suggest that Eurycomanone may increase testosterone levels by inhibiting the enzymes phosphodiesterase and aromatase. Phosphodiesterase breaks down cyclic adenosine monophosphate (cAMP), a molecule involved in testosterone production. Aromatase converts testosterone to estradiol, a female sex hormone. Eurycomanone's inhibition of these enzymes could lead to increased testosterone production in the Leydig cells of the testes .

- Research also indicates that Eurycomanone improves sperm quality and spermatogenesis (sperm production) in animal models. This effect is believed to be linked to its influence on the hypothalamic-pituitary-gonadal axis, a hormonal pathway regulating male fertility .

Anti-Cancer Properties:

- Studies have shown that Eurycomanone exhibits anti-proliferative (cell growth inhibiting) effects against various cancer cell lines, including breast, ovarian, liver, and melanoma cells .

- The mechanism of action is not fully understood, but it might involve inducing apoptosis (programmed cell death) in cancer cells while leaving healthy cells unharmed .

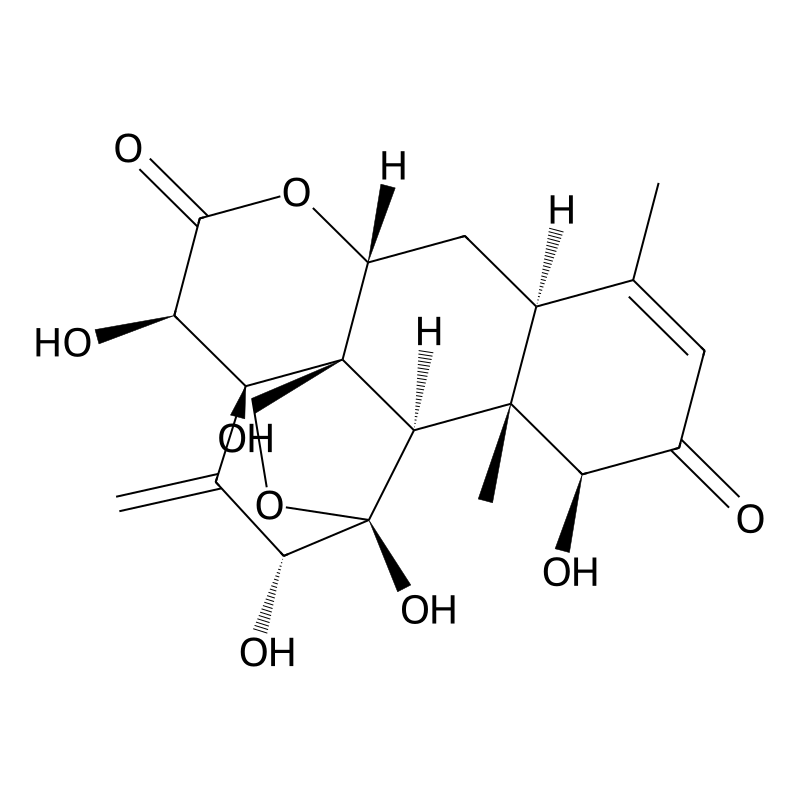

Eurycomanone is a quassinoid compound primarily isolated from the roots of Eurycoma longifolia, commonly known as Tongkat Ali. It is characterized by its complex molecular structure, with the chemical formula and a molecular weight of approximately 408.4 g/mol . Eurycomanone is noted for its diverse biological activities, particularly in enhancing male reproductive health and exhibiting cytotoxic properties against various cancer cell lines .

Eurycomanone exhibits a range of biological activities:

- Anticancer Effects: It has demonstrated cytotoxicity against various cancer cell lines, including cervical carcinoma and lung cancer cells, by inhibiting tumor markers and inducing apoptosis .

- Hormonal Effects: The compound enhances testosterone production and spermatogenesis by inhibiting aromatase and phosphodiesterase activities in Leydig cells .

- Anti-inflammatory Properties: Eurycomanone has shown potential in modulating inflammatory pathways, which may contribute to its therapeutic effects in various diseases .

The synthesis of eurycomanone typically involves several extraction and purification steps from Eurycoma longifolia:

- Extraction: The root material is subjected to solvent extraction methods to isolate eurycomanone.

- Purification: Techniques such as column chromatography and recrystallization are employed to achieve high purity levels (over 98%) of the compound .

- Characterization: The purity and structure are confirmed using spectroscopic methods like NMR and mass spectrometry .

Eurycomanone is utilized in various applications:

- Nutraceuticals: Commonly incorporated into dietary supplements aimed at enhancing male sexual health and vitality.

- Pharmaceuticals: Investigated for its potential role in cancer therapy due to its cytotoxic properties.

- Traditional Medicine: Used in traditional remedies for improving libido and fertility among men, particularly in Southeast Asian cultures .

Recent studies have explored the pharmacokinetics and bioavailability of eurycomanone. It has been shown to have limited absorption across biological membranes but retains stability once absorbed. This stability contributes to its prolonged bioactive effects in the body . Interaction studies also indicate that eurycomanone can influence various metabolic pathways, making it a subject of interest for further research in both pharmacology and toxicology.

Eurycomanone shares structural similarities with other quassinoids and compounds derived from Eurycoma longifolia. Here are some comparable compounds:

| Compound Name | Source | Key Activity |

|---|---|---|

| Eurycomanol | Eurycoma longifolia | Cytotoxic effects; similar hormonal modulation |

| 13-α-(21)-epoxyeurycomanone | Eurycoma longifolia | Potentially similar biological activities |

| Quassinoids (general) | Various plants | Antimalarial, anticancer properties |

| 4-Hydroxychalcone | Various plants | Antioxidant properties; less potent than eurycomanone |

Uniqueness of Eurycomanone

Eurycomanone's unique combination of enhancing testosterone levels while exhibiting significant anticancer properties sets it apart from other quassinoids. Its specific mechanism of action through aromatase inhibition highlights its potential as a targeted therapeutic agent in male reproductive health.

Eurycoma longifolia (Simaroubaceae family) is a dioecious understory tree native to Malaysia, Indonesia, Thailand, Vietnam, and Cambodia. Eurycomanone is distributed throughout the plant but accumulates most prominently in roots (0.3533 μg/mL) and leaves (6.0568 μg/mL). The compound’s concentration varies depending on geographical location and extraction methods, with root extracts standardized to contain 0.8–1.5% eurycomanone by weight.

Table 1: Distribution of Eurycomanone in E. longifolia Tissues

| Tissue | Concentration (μg/mL) | Source |

|---|---|---|

| Roots | 0.35 | |

| Leaves | 6.06 | |

| Stem | Not quantified |

Historical Context and Traditional Uses

Traditional healers in Southeast Asia have used E. longifolia root extracts for centuries to treat malaria, fever, and sexual dysfunction. Eurycomanone’s role in these applications is inferred from modern studies linking it to testosterone synthesis and antimalarial activity. For example, Malaysian communities historically consumed root decoctions as aphrodisiacs, a use now partially attributed to eurycomanone’s inhibition of aromatase, which elevates testosterone levels.

Research Significance and Current Interest

Eurycomanone’s multifaceted bioactivity has made it a focal point in drug discovery:

- Anticancer Properties: Demonstrates selective cytotoxicity against leukemia (Jurkat, HL-60) and colon cancer cells via apoptosis induction.

- Male Fertility Enhancement: Increases testosterone production in Leydig cells by inhibiting aromatase-mediated conversion to estrogen.

- Antimalarial Activity: Effective against Plasmodium falciparum at IC₅₀ values comparable to chloroquine.

Recent pharmacokinetic studies highlight its low oral bioavailability (10.5–54.9%), driving research into nanoformulations for improved delivery.

Taxonomic Classification and Botanical Relationships

E. longifolia belongs to the Simaroubaceae family, which includes 19 genera of pantropical trees and shrubs. Its taxonomic hierarchy is as follows:

Table 2: Taxonomic Classification of E. longifolia

| Rank | Classification |

|---|---|

| Kingdom | Plantae |

| Phylum | Tracheophyta |

| Class | Magnoliopsida |

| Order | Sapindales |

| Family | Simaroubaceae |

| Genus | Eurycoma |

| Species | E. longifolia Jack |

Close relatives include E. apiculata and E. harmandiana, though E. longifolia is distinguished by its elongated inflorescences and higher eurycomanone content.

Eurycomanone represents a complex quassinoid compound naturally biosynthesized within Eurycoma longifolia through highly specialized enzymatic pathways [18]. The biosynthetic pathway of quassinoids, including eurycomanone, follows the same protolimonoid pathway known from limonoid biosynthesis, leading to the shared intermediate melianol [18]. This pathway begins with the cyclization of 2,3-oxidosqualene by an oxidosqualene cyclase, followed by sequential oxidation reactions catalyzed by cytochrome P450 monooxygenases [18].

The initial steps of quassinoid biosynthesis are catalyzed by an oxidosqualene cyclase and two cytochrome P450 monooxygenases, specifically CYP71CD4 and CYP71BQ17, resulting in the formation of the protolimonoid melianol [18]. From melianol, further enzymatic modifications lead to the diverse array of quassinoids, including eurycomanone, through a series of oxidations, rearrangements, and functional group modifications [21].

The distribution of eurycomanone within Eurycoma longifolia varies significantly across different plant tissues [1]. Eurycomanone is distributed throughout the plant, with the highest concentration found in leaves at 6.0568 μg/mL, while roots contain substantially lower concentrations at 0.3533 μg/mL [1]. This tissue-specific distribution pattern suggests differential expression of biosynthetic enzymes or varying metabolic demands across plant organs [1].

The molecular structure of eurycomanone, with the chemical formula C20H24O9 and molecular weight of 408.4 g/mol, reflects the complex rearrangements that occur during quassinoid biosynthesis [2]. The compound features a pentacyclic structure characteristic of quassinoids, with multiple hydroxyl groups and an epoxy bridge that contribute to its biological activity [2].

Biotechnological Production Methods

Cell Suspension Culture Techniques

Cell suspension culture represents a viable biotechnological approach for eurycomanone production from Eurycoma longifolia [4]. Establishment of cell suspension cultures involves transferring friable callus tissues to liquid Murashige and Skoog medium without agar, maintaining cultures under controlled agitation at 120 rpm [4]. The growth pattern of Eurycoma longifolia cells in suspension culture follows a characteristic sigmoid curve, with an initial lag phase from days 0-2, followed by exponential growth from days 2-14, and subsequent decline [4].

Optimal cell suspension culture conditions for eurycomanone production utilize Murashige and Skoog medium supplemented with 30 g/L sucrose, 1.25 mg/L naphthaleneacetic acid, and 1 mg/L kinetin [4]. Under these conditions, cell biomass increases from an initial 3 g inoculum to a maximum of 16 g fresh weight (0.7 g dry weight) at day 14 of culture [4]. The eurycomanone content in cell suspension cultures reaches its highest level of 1.7 mg/g dry weight at day 14, which represents approximately 0.8 times the concentration found in roots of 5-year-old trees [4].

The establishment of stable cell suspension cultures requires careful optimization of inoculum density and medium composition [9]. Studies have demonstrated that different concentrations of plant growth regulators significantly affect both cell growth and eurycomanone accumulation, with the combination of naphthaleneacetic acid and kinetin proving most effective for sustained production [4].

Callus Culture and Tissue Culture Systems

Callus culture systems serve as the foundation for establishing cell suspension cultures and direct production of eurycomanone [4] [8]. The induction of callus from Eurycoma longifolia explants requires specific combinations of plant growth regulators, with naphthaleneacetic acid at 1.25 mg/L resulting in the highest callus biomass production [4]. Under optimal conditions, callus biomass increases from 3 g initial inoculum to 23.59 g fresh weight (0.93 g dry weight) with a growth index of 7.8 [4].

The combination of naphthaleneacetic acid and kinetin further enhances callus proliferation, with concentrations of 1.25 mg/L naphthaleneacetic acid and 0.75-1.0 mg/L kinetin yielding maximum callus biomass of 30.98-32.34 g fresh weight [4]. Callus morphology varies with growth regulator concentrations, with optimal combinations producing yellow, friable callus suitable for establishing cell suspension cultures [4].

Tissue culture techniques for Eurycoma longifolia encompass various explant types, including leaves, stems, petioles, and root segments [8]. Different explant sources respond variably to tissue culture conditions, with petioles showing enhanced callus formation when treated with 8.0 mg/L naphthaleneacetic acid combined with 2.0 mg/L benzylaminopurine [8]. Environmental conditions for callus culture include incubation at 25 ± 2°C under light intensity of 2000-3000 lux with an 8-hour photoperiod [4].

Callus elicitation techniques have been employed to enhance secondary metabolite production in Eurycoma longifolia tissue cultures [8]. Various elicitors, including methyl jasmonate, salicylic acid, and yeast extract, have demonstrated effectiveness in stimulating eurycomanone biosynthesis in callus cultures [8]. The application of these elicitors at specific concentrations and timing can significantly increase eurycomanone yields compared to untreated control cultures [8].

Bioreactor Design for Scaled Production

Bioreactor systems offer superior alternatives to conventional culture methods for large-scale production of eurycomanone from Eurycoma longifolia [11]. Bioreactors provide enhanced contact between cells or tissues and culture medium, improved aeration, and better growth conditions compared to static culture systems [11]. Several bioreactor configurations have been evaluated for Eurycoma longifolia culture, including bubble column bioreactors, spherical bubble bioreactors, and balloon-type bubble bioreactors [11].

Adventitious root culture in bioreactors has shown particular promise for eurycomanone production [11] [16]. Optimal conditions for adventitious root culture in 5-liter bubble column bioreactors include ¾ Murashige and Skoog medium with varying sucrose concentrations, 3 mg/L indole-3-butyric acid, and inoculation density of 5.0 g/L with aeration at 0.05 volume per volume per minute [11]. Under these conditions, 40 g/L sucrose, 5.0 g/L cell density, and 0.05 volume per volume per minute aeration rate proved optimal for biomass and eurycomanone synthesis [11].

Hairy root cultures in bioreactor systems have demonstrated improved biomass and enhanced synthesis of bioactive compounds compared to shake flask cultures [11]. A 20-liter spherical bubble bioreactor containing liquid woody plant medium with 30 g/L sucrose and 40 mg/L yeast extract, inoculated with 3.0 g/L hairy roots at 1.5 volume per volume per minute in darkness, resulted in improved biomass and synthesis of canthin-6-one alkaloids [11].

Cell suspension cultures in bioreactor systems require specific optimization of operational parameters [39]. Critical factors include inoculation density, aeration rate, agitation speed, and medium composition [39]. Studies have shown that cell suspension cultures of Eurycoma longifolia can be successfully scaled up in bioreactor systems with appropriate optimization of these parameters [39].

Optimization Strategies for Enhanced Yield

Media Composition and Nutritional Factors

Media composition represents a critical factor influencing both cell growth and eurycomanone production in Eurycoma longifolia cultures [4] [41]. The optimization of macronutrients and micronutrients significantly affects alkaloid production, with modified Murashige and Skoog medium formulations often proving superior to standard compositions [41]. The optimal macronutrient composition for high alkaloid production includes 21.50 mM ammonium nitrate, 14.25 mM potassium nitrate, 7.50 mM calcium chloride dihydrate, 2.50 mM magnesium sulfate heptahydrate, and 1.45 mM potassium dihydrogen phosphate [41].

Micronutrient optimization has demonstrated significant impact on eurycomanone accumulation [41]. The optimal micronutrient composition includes 0.233 mM iron sodium ethylenediaminetetraacetic acid and 0.215 mM manganese sulfate tetrahydrate, while copper sulfate pentahydrate should be excluded from the medium [41]. These modifications to standard medium formulations can substantially increase the production of bioactive compounds compared to conventional compositions [41].

Carbon source selection and concentration critically influence both biomass accumulation and eurycomanone production [4]. Sucrose demonstrates superior performance compared to glucose or fructose as a carbon source for Eurycoma longifolia cultures [4]. The optimal sucrose concentration of 30 g/L supports maximum dry biomass accumulation (0.72 g) and highest eurycomanone production (1.7 mg/g dry weight) [4]. Higher sucrose concentrations (40 g/L) result in decreased eurycomanone content, while lower concentrations limit both growth and metabolite production [4].

The relationship between carbon source concentration and secondary metabolite production follows specific patterns in Eurycoma longifolia cultures [4]. Glucose concentrations of 30 g/L yield biomass production of 20.30 g fresh weight and 0.59 g dry weight, with eurycomanone content of 0.77 mg/g [4]. However, sucrose at equivalent concentrations consistently outperforms glucose in terms of both biomass and eurycomanone production [4].

Environmental Parameters Optimization

Environmental parameter optimization encompasses temperature, pH, light conditions, and atmospheric composition for Eurycoma longifolia cultures [4] [40]. Temperature control at 25 ± 2°C represents the optimal range for callus and cell suspension cultures, maintaining enzyme activity while preventing thermal stress [4]. pH adjustment to 5.8 provides optimal conditions for nutrient uptake and cellular metabolism in culture media [4].

Light conditions significantly influence culture performance, with callus cultures requiring higher light intensity (2000-3000 lux) compared to cell suspension cultures (500 lux) [4]. The photoperiod of 8 hours provides adequate light exposure for photosynthetic processes without causing photoinhibition [4]. Cell suspension cultures benefit from reduced light intensity, which minimizes oxidative stress while maintaining cellular viability [4].

Agitation speed represents a crucial parameter for cell suspension cultures, with 120 rpm providing optimal mixing without causing mechanical damage to cells [4]. This agitation rate ensures adequate oxygen transfer and nutrient distribution while maintaining cell integrity [4]. Higher agitation speeds can cause cellular damage, while lower speeds result in inadequate mixing and reduced growth rates [4].

Atmospheric composition, particularly oxygen and carbon dioxide levels, requires careful control in bioreactor systems [11]. Aeration rates between 0.05 and 0.3 volume per volume per minute have proven effective for different culture types, with adventitious roots requiring lower aeration (0.05 volume per volume per minute) compared to cell suspensions [11]. Oxygen tension must be maintained within optimal ranges to support cellular respiration without causing oxidative stress [43].

Elicitation Approaches

Methyl Jasmonate Elicitation

Methyl jasmonate represents the most effective elicitor for enhancing eurycomanone production in Eurycoma longifolia cell cultures [9] [25] [27]. Treatment with 20 μM methyl jasmonate after 4 days of culture results in the highest accumulation of eurycomanone at 17.36 mg/g dry weight, representing approximately 10-fold increase compared to untreated cells [9] [25]. This dramatic enhancement in eurycomanone production demonstrates the potent elicitation effects of methyl jasmonate on secondary metabolite biosynthesis [25] [27].

The mechanism of methyl jasmonate elicitation involves activation of defense response pathways that stimulate the expression of genes encoding enzymes involved in quassinoid biosynthesis [26]. Methyl jasmonate acts as a signal transducer in plant cells, triggering a cascade of molecular events that lead to enhanced production of defensive secondary metabolites [26]. The optimal timing for methyl jasmonate addition occurs during the exponential growth phase of cell cultures, typically around day 4 of cultivation [25] [27].

Concentration-dependent effects of methyl jasmonate have been extensively studied, with 20 μM representing the optimal concentration for eurycomanone enhancement [25] [27]. Lower concentrations provide insufficient stimulation, while higher concentrations may cause cellular stress and reduced viability [25]. The duration of elicitor exposure also affects the magnitude of response, with treatments applied for 4-6 days post-elicitation showing maximum effectiveness [27].

Comparative studies demonstrate that methyl jasmonate elicitation produces eurycomanone levels approximately 10 times higher than untreated cells and 5 times higher than concentrations found in 5-year-old tree roots [27]. This remarkable enhancement makes methyl jasmonate elicitation a crucial strategy for commercial eurycomanone production from cell cultures [27].

Salicylic Acid Elicitation

Salicylic acid elicitation provides an alternative approach for enhancing eurycomanone production in Eurycoma longifolia cultures [9] [25]. Treatment with 20 μM salicylic acid results in maximum eurycomanone levels of 5.2 mg/g dry weight, representing 1.46 times higher than control cultures [27]. While less effective than methyl jasmonate, salicylic acid elicitation still provides significant enhancement of eurycomanone biosynthesis [25] [27].

The optimal timing for salicylic acid application occurs at day 4 or 6 of culture, similar to methyl jasmonate treatments [27]. The mechanism of salicylic acid elicitation involves activation of defense-related gene expression and stimulation of phenylpropanoid pathway enzymes that contribute to secondary metabolite biosynthesis [24]. Salicylic acid also influences plant hormone signaling pathways that regulate the expression of genes involved in quassinoid production [24].

Concentration optimization studies reveal that 20 μM salicylic acid provides the optimal balance between elicitation effectiveness and cellular viability [25]. Higher concentrations may induce excessive stress responses that negatively impact cell growth and metabolite production [25]. The duration of salicylic acid treatment typically ranges from 4-6 days to achieve maximum enhancement of eurycomanone accumulation [27].

Salicylic acid elicitation demonstrates particular effectiveness in hairy root cultures of Eurycoma longifolia, where it successfully induces production of 9-methoxycanthin-6-one and other bioactive compounds [24]. The combination of salicylic acid with other elicitors may provide synergistic effects that further enhance eurycomanone production [24].

Yeast Extract Elicitation

Yeast extract serves as a complex biological elicitor containing multiple bioactive compounds that stimulate secondary metabolite production in Eurycoma longifolia cultures [9] [25]. Treatment with 200 mg/L yeast extract results in maximum eurycomanone levels of 6.25 mg/g dry weight, representing 1.69 times higher than control cultures [27]. Yeast extract elicitation provides moderate enhancement of eurycomanone production compared to other elicitation strategies [25] [27].

The composition of yeast extract includes amino acids, vitamins, nucleotides, and other bioactive molecules that can trigger defense responses in plant cells [9]. These components act as elicitors by mimicking pathogen-associated molecular patterns that activate plant defense mechanisms [9]. The complex nature of yeast extract makes it difficult to identify specific active components responsible for elicitation effects [9].

Optimal timing for yeast extract addition occurs at day 4 or 6 of culture, consistent with other elicitation treatments [27]. The concentration of 200 mg/L represents the optimal level for enhancing eurycomanone production without causing adverse effects on cell viability [25]. Higher concentrations may overwhelm cellular systems, while lower concentrations provide insufficient stimulation [25].

Yeast extract elicitation demonstrates effectiveness across different culture systems, including cell suspensions, callus cultures, and adventitious root cultures [23]. Studies have shown that yeast extract can stimulate the increase of total quassinoids in root cultures and promote the release of eurycomanone and canthin-6-ones into culture media [23]. The versatility of yeast extract elicitation makes it suitable for various biotechnological production systems [23].

Extraction and Isolation Methodologies

Extraction and purification of eurycomanone from Eurycoma longifolia requires sophisticated methodologies to achieve high purity and yield [28] [31]. The conventional extraction process begins with solvent extraction using appropriate organic solvents, followed by concentration and purification steps [28]. Optimal extraction conditions include 20-fold water extraction performed twice, with initial extraction for 2 hours and secondary extraction for 1 hour [28].

High-performance liquid chromatography represents the primary analytical and preparative technique for eurycomanone isolation [4] [35] [37]. The analytical method employs a C18 column with acetonitrile and water mobile phase systems, flow rates of 0.8-1.5 mL/min, and detection wavelengths of 243-254 nm [4] [35]. Run times typically range from 17.5 to 25 minutes depending on the complexity of the sample matrix [4] [35].

Pressurized liquid extraction methodology offers enhanced efficiency for eurycomanone extraction from plant materials [34]. Optimal operating conditions include extraction temperature of 106°C, pressure of 870 psi, and static time of 30 minutes using water as extraction solvent [34]. This method provides superior extraction efficiency compared to conventional techniques while reducing solvent consumption and extraction time [34].

Purification strategies employ multiple chromatographic techniques in sequence to achieve high-purity eurycomanone [10] [31]. The process typically begins with liquid-liquid extraction using n-butanol and water partitioning, followed by silica gel column chromatography with ethyl acetate, ethanol, and water solvent systems [10]. Preparative thin-layer chromatography using 20% methanol in chloroform serves as the final purification step [10].

Macroporous resin purification represents an effective approach for large-scale eurycomanone isolation [28]. HPD100 macroporous resin provides optimal purification performance with 70% saturated adsorption capacity, sample concentration of 0.25 g/mL, flow rate of 3 bed volumes per hour, and elution using 30% ethanol [28]. This methodology proves suitable for industrial-scale production with high reproducibility [28].

| Extraction Method | Optimal Conditions | Yield/Efficiency | Reference |

|---|---|---|---|

| Water Extraction | 20-fold water, 2 times (2h + 1h) | High recovery | [28] |

| Pressurized Liquid Extraction | 106°C, 870 psi, 30 min | Superior efficiency | [34] |

| Macroporous Resin | HPD100, 0.25 g/mL, 3 BV/h | Industrial scale | [28] |

| HPLC Purification | C18 column, acetonitrile:water | High purity | [35] [37] |

Absorption Mechanisms

Gastrointestinal Permeability Determinants

Eurycomanone exhibits poor gastrointestinal absorption characterized by low membrane permeability across biological barriers. The compound demonstrates limited permeability through the parallel artificial membrane permeability assay system with a permeability coefficient of 0.78 × 10^-6^ cm/s [1]. This low permeability is attributed to the highly polar nature of eurycomanone, which significantly impairs its ability to cross lipid membranes [1] [2]. The compound's physicochemical properties, including its hydrophilic characteristics with a log partition coefficient of -1.46, contribute to its poor membrane permeability and subsequent low bioavailability [2] [3].

The gastrointestinal stability of eurycomanone has been extensively evaluated under various pH conditions simulating the digestive environment. The compound demonstrates excellent chemical stability in gastric simulated fluid at pH 2, fasted simulated intestinal fluid at pH 6.5, and fed simulated intestinal fluid at pH 5.0 [1]. This stability profile indicates that chemical degradation is not a limiting factor for absorption, and the poor bioavailability is primarily attributed to permeability limitations rather than stability concerns [3] [4].

Membrane Transport Systems

The membrane transport of eurycomanone involves primarily passive transmembrane transport and paracellular transport mechanisms. Studies using Caco-2 cell monolayers revealed apparent permeability coefficients of 0.45 × 10^-6^ cm/s in the apical to basolateral direction and 0.73 × 10^-6^ cm/s in the basolateral to apical direction [1] [5]. The efflux ratio of 1.62 indicates that eurycomanone is not a substrate for major efflux transporters, as values less than 2 suggest minimal efflux activity [1] [6].

The transport mechanism was further elucidated through studies with transport enhancers and inhibitors. The addition of paracellular transport enhancers, such as sodium deoxycholate and ethylenediaminetetraacetic acid, promoted the absorption of eurycomanone, while P-glycoprotein inhibitors such as verapamil and cyclosporine A showed no significant effect on transport [5] [7]. These findings confirm that eurycomanone absorption occurs through passive diffusion and paracellular pathways, with minimal involvement of active transport systems [5].

Distribution Patterns in Biological Systems

Tissue Distribution Profiles

The distribution of eurycomanone in biological systems is characterized by moderate tissue penetration with preferential accumulation in specific organs. Following intravenous administration, the compound exhibits a relatively small volume of distribution ranging from 0.95 L/kg in rats to 1.51 L/kg in mice [1] [8]. This distribution pattern indicates that eurycomanone is primarily confined to the extracellular fluid compartment with limited tissue penetration [3] [4].

Tissue-specific accumulation studies have demonstrated that eurycomanone shows preferential distribution to the liver, with liver accumulation levels of 47.6 ng/mL following intravenous administration of standardized water extract [1]. The compound's distribution is further influenced by its plasma protein binding properties, with moderate binding affinity that allows for a significant fraction of free drug to be available for tissue distribution [1] [9].

Blood-Tissue Barrier Penetration

The blood-brain barrier penetration of eurycomanone has been investigated through in silico modeling and experimental studies. Computational predictions suggest that eurycomanone has limited ability to cross the blood-brain barrier, with one study indicating that the compound does not readily penetrate this barrier [9]. However, contradictory evidence from another computational analysis suggests that eurycomalactone, a related compound, may have the potential to cross the blood-brain barrier [9].

The blood-tissue barrier penetration characteristics of eurycomanone are influenced by its physicochemical properties, particularly its hydrophilic nature and moderate protein binding. The compound's limited lipophilicity restricts its ability to cross tight cellular junctions and penetrate into privileged compartments such as the central nervous system [9]. These barrier penetration limitations may contribute to the compound's selective tissue distribution profile and influence its pharmacological activity in different organ systems [9].

Metabolic Stability and Pathways

Metabolic Stability Across Species

Eurycomanone demonstrates significant metabolic stability across multiple species, with notable interspecies variations in clearance rates and metabolic pathways. The compound exhibits high metabolic stability in human liver microsomes compared to other species, with elimination half-lives ranging from 0.30 hours in rodents to 1.00 ± 0.26 hours in humans [1] [4]. This enhanced stability in human systems suggests that eurycomanone may have prolonged activity and reduced clearance in human subjects compared to preclinical animal models [1] [10].

Cross-species metabolic stability studies have revealed that eurycomanone maintains its structural integrity when incubated with liver microsomes from mice, rat, dog, monkey, and human origins [1]. The compound's resistance to metabolic degradation is attributed to its quassinoid structure, which provides protection against common phase I metabolic enzymes [1] [11]. This metabolic stability is advantageous for maintaining bioactive properties and may contribute to the compound's therapeutic efficacy [1].

Hepatic Metabolism Considerations

The hepatic metabolism of eurycomanone involves limited interaction with major cytochrome P450 enzyme systems. Studies have demonstrated that eurycomanone does not potently inhibit cytochrome P450 isoforms, with inhibitory concentration values greater than 250 μg/mL for major enzymes including CYP1A2, CYP2A6, and CYP2C19 [12] [13]. This minimal enzyme inhibition profile reduces the potential for drug-drug interactions and suggests that eurycomanone has a favorable hepatic safety profile [14] [13].

The hepatic clearance of eurycomanone is characterized by low to moderate intrinsic clearance values, with clearance rates of 2.74 L/h/kg in rats and 3.85 L/h/kg in mice following intravenous administration [1] [8]. The compound's hepatic metabolism does not appear to involve significant first-pass effects, as evidenced by the relatively low clearance values and the maintenance of bioactive properties following oral administration [1] [4]. However, the poor oral bioavailability observed in animal studies suggests that absorption limitations, rather than extensive hepatic metabolism, are the primary factors limiting systemic exposure [1] [3].

Elimination Kinetics

The elimination kinetics of eurycomanone follow first-order kinetics with rapid clearance from the systemic circulation. The compound exhibits short elimination half-lives of 0.30 hours in both mice and rats, with elimination rate constants of 0.88 ± 0.19 h^-1^ in human studies [1] [4] [10]. This rapid elimination profile indicates that eurycomanone is quickly removed from the circulation, necessitating frequent dosing regimens to maintain therapeutic concentrations [1] [8].

The primary elimination pathways for eurycomanone involve renal excretion, with urinary excretion accounting for approximately 22.52% of the administered dose within 24 hours following intravenous administration [1]. Fecal excretion contributes minimally to elimination, representing only 0.56% of the intravenous dose [1]. Following oral administration, fecal excretion increases to 33.02% of the dose, reflecting the significant portion of unabsorbed drug that is eliminated through the gastrointestinal tract [1]. These elimination patterns indicate that renal function may be an important consideration for eurycomanone dosing, particularly in patients with compromised kidney function [15].

Species-Specific Bioavailability Variations

Rodent Models Pharmacokinetics

Significant species-specific differences in eurycomanone bioavailability have been observed between rodent models. In mice, the oral bioavailability of eurycomanone reaches 54.9% with a maximum plasma concentration of 334.7 ng/mL achieved at 2 hours post-administration [1] [8]. The area under the concentration-time curve for mice following oral administration is 1213 h·ng/mL, indicating substantial systemic exposure [1].

In contrast, rats demonstrate significantly lower oral bioavailability of 11.8% with a maximum plasma concentration of 238.3 ng/mL, also achieved at 2 hours post-administration [1] [8]. The area under the concentration-time curve for rats following oral administration is 1149 h·ng/mL, which is comparable to mice despite the lower bioavailability [1]. These differences in bioavailability between rodent species may be attributed to variations in gastrointestinal physiology, membrane transport expression, and metabolic enzyme activity [1].

Comparative Interspecies Analysis

The interspecies comparison of eurycomanone pharmacokinetics reveals substantial differences that limit the direct extrapolation of preclinical data to human subjects. The bioavailability differences between rats and mice, with mice showing nearly five-fold higher bioavailability, demonstrate the importance of species selection in preclinical pharmacokinetic studies [1] [8]. These variations suggest that eurycomanone absorption and disposition mechanisms may differ significantly between species [1].

The pharmacokinetic parameters also show species-specific variations in clearance and volume of distribution. Mice exhibit higher clearance rates (3.85 L/h/kg) and larger volumes of distribution (1.51 L/kg) compared to rats (2.74 L/h/kg clearance and 0.95 L/kg volume of distribution) [1]. These differences in pharmacokinetic parameters may reflect species-specific differences in physiology, protein binding, and tissue distribution patterns [1]. The substantial interspecies variations emphasize the need for careful consideration when translating preclinical findings to clinical applications [1] [8].

Formulation Strategies for Improved Bioavailability

Several formulation approaches have been developed to address the poor bioavailability of eurycomanone and enhance its therapeutic potential. Phospholipid complex formulations have shown promising results in improving oral bioavailability. A study utilizing Response Surface-Box-Behnken Design Method optimized the preparation of phospholipid complexes with eurycomanone, achieving a complexation rate of 95.04 ± 0.4% [16]. The optimized formulation conditions included anhydrous ethanol as the reaction solvent, a reaction time of 1 hour, a eurycomanone to phospholipid ratio of 2.28, a reaction temperature of 40.85°C, and a eurycomanone concentration of 32.66 mg/mL [16].

The pharmacokinetic evaluation of the phospholipid complex formulation demonstrated a remarkable improvement in relative bioavailability, increasing to 209.20% compared to the conventional formulation [16] [17]. This enhancement is attributed to the improved solubility and membrane permeability characteristics imparted by the phospholipid complex formation [16]. The phospholipid complex technique represents a promising approach for enhancing the oral bioavailability of poorly absorbed quassinoid compounds [16].

Lipid-based solid dispersion formulations have also been investigated as an alternative approach to improve eurycomanone bioavailability. These formulations have shown significant improvements in the bioavailability of both eurycomanone and related quassinoids compared to conventional powder-filled capsules [18]. The lipid-based formulations exhibit a unique double-peak phenomenon in the plasma concentration-time profile, which is attributed to delayed gastric emptying and colonic absorption [18]. The delayed onset of activity observed with these formulations may be beneficial for sustained therapeutic effects [18].

| Table 1: Pharmacokinetic Parameters of Eurycomanone in Different Species | |||||||

|---|---|---|---|---|---|---|---|

| Species | Administration Route | Dose (mg/kg) | AUC (h·ng/mL) | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Half-life (h) | Bioavailability (%) |

| Mice | Intravenous | 1 | 221.0 | 3.85 | 1.51 | 0.30 | NA |

| Mice | Oral | 10 | 1213 | NA | NA | NA | 54.9 |

| Rats | Intravenous | 3 | 970.0 | 2.74 | 0.95 | 0.30 | NA |

| Rats | Oral | 30 | 1149.0 | NA | NA | NA | 11.8 |

| Table 2: Membrane Permeability of Eurycomanone | |||

|---|---|---|---|

| Assay System | Permeability Coefficient (×10^-6^ cm/s) | Efflux Ratio | Transport Mechanism |

| PAMPA | 0.78 | NA | Passive diffusion |

| Caco-2 (A to B) | 0.45 | 1.62 | Passive + Paracellular |

| Caco-2 (B to A) | 0.73 | 1.62 | Passive + Paracellular |

| Caco-2 + Cyclosporine A | 1.20-1.35 | 1.13 | Enhanced by inhibitor |

| Table 3: Formulation Strategies for Bioavailability Enhancement | |||

|---|---|---|---|

| Formulation Strategy | Bioavailability Enhancement | Mechanism | Special Features |

| Pure Compound | Baseline | Direct absorption | Low bioavailability |

| Standardized Water Extract | Reduced | Matrix effects | Lower than pure compound |

| Phospholipid Complex | 209.20% | Enhanced solubility | Optimized complexation |

| Lipid-Based Solid Dispersion | Significant improvement | Delayed gastric emptying | Double-peak phenomenon |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

2. Bhat IA, Ahmad I, Mir IN, Bhat RAH, P GB, Goswami M, J K S, Sharma R. Chitosan-eurycomanone nanoformulation acts on steroidogenesis pathway genes to increase the reproduction rate in fish. J Steroid Biochem Mol Biol. 2019 Jan;185:237-247. doi: 10.1016/j.jsbmb.2018.09.011. Epub 2018 Sep 22. PMID: 30253226.

3. Nhan NH, Loc NH. Production of eurycomanone from cell suspension culture of Eurycoma longifolia. Pharm Biol. 2017 Dec;55(1):2234-2239. doi: 10.1080/13880209.2017.1400077. PMID: 29130786; PMCID: PMC6130563.

4. Rehman SU, Choi MS, Han YM, Kim IS, Kim SH, Piao XL, Yoo HH. Determination of eurycomanone in rat plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry for pharmacokinetic study. Biomed Chromatogr. 2017 Apr;31(4). doi: 10.1002/bmc.3831. Epub 2016 Sep 26. PMID: 27572280.

5. Wong PF, Cheong WF, Shu MH, Teh CH, Chan KL, AbuBakar S. Eurycomanone suppresses expression of lung cancer cell tumor markers, prohibitin, annexin 1 and endoplasmic reticulum protein 28. Phytomedicine. 2012 Jan 15;19(2):138-44. doi: 10.1016/j.phymed.2011.07.001. Epub 2011 Sep 7. PMID: 21903368.